tert-Butyl (5-iodopyrazin-2-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (5-iodopyrazin-2-yl)(methyl)carbamate: is an organic compound with the molecular formula C10H14IN3O2 and a molecular weight of 335.15 g/mol . This compound is characterized by the presence of a tert-butyl group, an iodopyrazine ring, and a methylcarbamate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl (5-iodopyrazin-2-yl)(methyl)carbamate involves several steps. One common method includes the reaction of 5-iodopyrazine-2-carboxylic acid with tert-butyl chloroformate and methylamine . The reaction is typically carried out under anhydrous conditions and in the presence of a base such as triethylamine. The reaction mixture is then purified using column chromatography to obtain the desired product.
Chemical Reactions Analysis
tert-Butyl (5-iodopyrazin-2-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form deiodinated derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form C-C or C-N bonds.
Scientific Research Applications
tert-Butyl (5-iodopyrazin-2-yl)(methyl)carbamate is used in various scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl (5-iodopyrazin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . It can also interact with receptors in biological systems, modulating their function and leading to various physiological effects .
Comparison with Similar Compounds
tert-Butyl (5-iodopyrazin-2-yl)(methyl)carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: This compound has a similar tert-butyl group but lacks the iodopyrazine ring.
5-Iodopyrazine-2-carboxylic acid: This compound has the iodopyrazine ring but lacks the tert-butyl and methylcarbamate groups.
The unique combination of functional groups in this compound makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C10H14IN3O2 |
---|---|
Molecular Weight |
335.14 g/mol |
IUPAC Name |
tert-butyl N-(5-iodopyrazin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)14(4)8-6-12-7(11)5-13-8/h5-6H,1-4H3 |
InChI Key |
XUZYEQOUSWZPJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=C(C=N1)I |
Origin of Product |
United States |
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